1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one
Description
1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one is a triazole-containing aromatic ketone with a chloro substituent at the 2-position and a 1,2,4-triazole moiety at the 6-position of the phenyl ring. This structure is part of a broader class of agrochemicals and pharmaceuticals, where the 1,2,4-triazole group is critical for biological activity, particularly antifungal properties . The compound’s molecular formula is C₁₀H₈ClN₃O, with a molecular weight of 221.64 g/mol.
Properties
Molecular Formula |
C10H8ClN3O |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
1-[2-chloro-6-(1,2,4-triazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C10H8ClN3O/c1-7(15)10-8(11)3-2-4-9(10)14-6-12-5-13-14/h2-6H,1H3 |
InChI Key |
HVLSGIAVKZQFMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Cl)N2C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one typically involves nucleophilic substitution reactions. One common method involves the reaction of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide, at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides
Scientific Research Applications
1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to the disruption of cell membrane integrity and ultimately cell death . Additionally, it may interact with other enzymes and proteins, affecting various biological processes .
Comparison with Similar Compounds
Key Observations :
- Chlorine vs.
- Positional Effects : Substitution at the 2-position (ortho) in the target compound may sterically hinder interactions with biological targets compared to para-substituted analogs .
Derivatives with Oxime Ether Functional Groups
The addition of oxime ether moieties significantly enhances antifungal activity. Examples include:
Key Observations :
- Oxime Ether Role : The oxime group introduces hydrogen-bonding capabilities, improving target enzyme (e.g., CYP51 in fungi) inhibition .
- Pyridinyl Linkers : Compounds with pyridinyl-oxime ethers show broader antifungal spectra compared to phenyl-only analogs .
Commercial Fungicides and Discontinued Analogs
Key Observations :
- Triadimefon Comparison: Unlike the target compound, Triadimefon’s butanone backbone and 4-chlorophenoxy group contribute to its systemic mobility in plants .
- Discontinued Analogs : The discontinuation of 2-fluoro-6-triazole analogs (e.g., CAS 1217863-05-2) may reflect synthetic complexity or stability issues .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions starting with halogenated phenyl precursors and triazole derivatives. Key steps include:
- Coupling Reactions : Introducing the triazole moiety via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Chlorination : Controlled chlorination at the phenyl ring using reagents like POCl₃ or N-chlorosuccinimide under inert atmospheres to avoid over-halogenation.
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Optimization Strategies : - Temperature control (40–80°C) to balance reaction rate and side-product formation.
- Catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity.
Basic: Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
Answer:
- X-ray Crystallography : Resolves 3D conformation and confirms stereochemistry using SHELX software for refinement .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chloro and triazole groups) via chemical shifts (δ 7.8–8.2 ppm for aromatic protons adjacent to electron-withdrawing groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 265.05 for [M+H]⁺) .
- HPLC-UV : Quantifies purity by detecting impurities at 254 nm .
Advanced: How does the compound’s stereoelectronic configuration affect its bioactivity, and what experimental approaches validate these interactions?
Answer:
The triazole ring’s electron-rich nature and chloro-substituted phenyl group enhance binding to targets like cytochrome P450 or fungal lanosterol demethylase.
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing chloro with fluorophenyl) to assess changes in antifungal EC₅₀ values .
- Docking Simulations : Use AutoDock Vina to model interactions with enzyme active sites, correlating binding energy (ΔG ≤ -8 kcal/mol) with in vitro efficacy .
- Pharmacophore Mapping : Identify critical hydrogen-bonding (triazole N-atoms) and hydrophobic (chlorophenyl) features .
Advanced: How can researchers reconcile contradictory data on the compound’s biological efficacy across studies?
Answer: Contradictions may arise from variations in assay conditions or structural analogs. Mitigation strategies include:
- Standardized Assays : Use CLSI guidelines for antifungal testing (e.g., consistent inoculum size: 1–5 × 10³ CFU/mL) .
- Control Compounds : Compare with known triazole antifungals (e.g., fluconazole) under identical conditions.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, isolating variables like solvent choice (DMSO vs. ethanol) that affect bioavailability .
Advanced: What computational tools predict the compound’s mechanism of action, and how are these validated experimentally?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories using GROMACS; validate with mutagenesis (e.g., Ala-scanning of target residues) .
- QSAR Models : Develop regression models (R² > 0.85) correlating logP (2.5–3.5) with antifungal activity .
- In Silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity risks (e.g., LD₅₀ > 500 mg/kg in rodents) .
Basic: What are the key stability considerations for storing and handling this compound?
Answer:
- Storage : -20°C under argon to prevent oxidation; desiccate to avoid hygroscopic degradation.
- Solubility : Stable in DMSO (50 mg/mL); avoid aqueous buffers with pH > 8 to prevent hydrolysis of the ketone group .
Advanced: How can researchers leverage X-ray crystallography data to refine the compound’s structural model?
Answer:
- Data Collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.0 Å) data.
- SHELX Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks (e.g., O—H···N interactions) .
- Validation Tools : Check geometric accuracy with PLATON; R-factor ≤ 0.05 indicates high reliability .
Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₇ClN₃O | |
| Molecular Weight | 220.64 g/mol | |
| LogP (Octanol-Water) | 2.8 | |
| Melting Point | 148–152°C | |
| UV λmax | 270 nm (ε = 12,500 M⁻¹cm⁻¹) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
